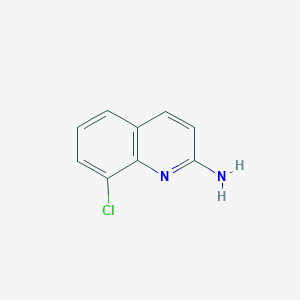

8-Chloroquinolin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-chloroquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYLCXRCRTXTJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40507427 | |

| Record name | 8-Chloroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343868-74-6 | |

| Record name | 8-Chloroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chloroquinolin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 8-Chloroquinolin-2-amine: Synthesis, Properties, and Therapeutic Potential

Prepared by: Gemini, Senior Application Scientist

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Within this class, functionalized aminoquinolines are of particular interest due to their versatile reactivity and ability to interact with diverse biological targets. This guide provides a comprehensive technical overview of 8-Chloroquinolin-2-amine (CAS No. 343868-74-6), a heterocyclic building block with significant potential in drug discovery.

While detailed experimental data for this specific isomer is limited in publicly accessible literature, this document synthesizes available information, predicted properties, and established chemical principles for the broader 2-amino-chloroquinoline class. We will explore its chemical identity, plausible synthetic strategies, key reactivity patterns, and prospective applications, particularly its role as a scaffold for novel kinase inhibitors and antimicrobial agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their scientific programs.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its identity and physical characteristics. This compound is an aromatic heterocyclic amine whose structure is confirmed by its CAS registration.

Table 1: Core Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 343868-74-6 | [1][2][3] |

| Molecular Formula | C₉H₇ClN₂ | [4][5] |

| Molecular Weight | 178.62 g/mol | [4] |

| IUPAC Name | This compound | |

| Canonical SMILES | C1=CC2=C(C(=C1)Cl)N=C(C=C2)N | [5] |

| InChIKey | CKYLCXRCRTXTJH-UHFFFAOYSA-N | [5] |

While experimentally determined physical data are not widely published, computational predictions provide valuable estimates for handling, reaction planning, and purification.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Boiling Point | 340.5 ± 22.0 °C | [4] |

| Density | 1.363 ± 0.06 g/cm³ | [4] |

| XlogP | 2.5 | [5] |

For context, the related isomer 2-Chloroquinolin-8-amine (CAS 7461-11-2) has a calculated molecular weight of 178.62 g/mol [6]. Another isomer, 8-Hydroxyquinoline (a related structural class), has a measured melting point of 72 - 74 °C and a boiling point of 267 °C, highlighting how small structural changes can significantly impact physical properties[7]. Researchers should anticipate that this compound is a solid at room temperature.

Synthesis Strategies and Mechanistic Considerations

A proposed pathway could involve the reaction of 2-chloroaniline with a β-dicarbonyl compound or its equivalent, followed by acid-catalyzed cyclization and dehydration. However, a more direct and frequently cited approach for 2-aminoquinolines involves the cyclocondensation of an appropriately substituted 2-aminoaryl ketone or aldehyde with a compound containing an active methylene group, such as a nitrile.

A key challenge, noted in related syntheses, is the difficulty of direct amination of a chloro-precursor like 2,8-dichloroquinoline[8]. The chlorine atom at the 2-position is activated toward nucleophilic substitution, but the 8-position is not. Therefore, constructing the 2-aminoquinoline core with the 8-chloro substituent already in place is the more chemically sound strategy.

References

- 1. arctomsci.com [arctomsci.com]

- 2. This compound | 343868-74-6 [chemicalbook.com]

- 3. 343868-74-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound [myskinrecipes.com]

- 5. PubChemLite - this compound (C9H7ClN2) [pubchemlite.lcsb.uni.lu]

- 6. 2-Chloroquinolin-8-amine | C9H7ClN2 | CID 346519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 8-Chloroquinolin-2-amine

Introduction

8-Chloroquinolin-2-amine is a crucial heterocyclic building block in the landscape of medicinal chemistry and materials science. As a substituted quinoline, it belongs to a class of compounds renowned for their diverse pharmacological activities, including antimalarial, anticancer, and antimicrobial properties. The precise placement of the chloro group at the 8-position and the amino group at the 2-position imparts specific physicochemical characteristics that are leveraged in the design of novel therapeutic agents and functional materials. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering not just protocols, but a detailed rationale for the methodological choices, grounded in established chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis of this important intermediate.

Strategic Approaches to Synthesis

The synthesis of substituted quinolines can be broadly categorized into two strategic approaches: (A) construction of the quinoline ring system from acyclic precursors, and (B) functionalization of a pre-existing quinoline core. For this compound, both strategies offer viable pathways, each with its own set of advantages and challenges. Classical named reactions such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses fall under the first category, building the bicyclic system from anilines and carbonyl compounds.[1][2] The second approach, which often offers greater flexibility and efficiency for specific substitution patterns, relies on modern cross-coupling and substitution reactions on a readily available quinoline scaffold.

This guide will focus on the most prominent and practical methods for preparing this compound, emphasizing both a modern, direct approach via catalytic amination and a classical, multi-step sequence involving ring construction followed by functional group interconversion.

Pathway 1: Palladium-Catalyzed Buchwald-Hartwig Amination of 2,8-Dichloroquinoline

This pathway represents the most direct and contemporary approach to this compound, starting from the commercially available 2,8-dichloroquinoline. The core of this strategy is the selective nucleophilic aromatic substitution of one chlorine atom, leveraging the differential reactivity of the C2 and C8 positions.

Mechanistic Rationale and Causality

The chlorine atom at the C2 position of the quinoline ring is significantly more reactive towards nucleophilic substitution than the chlorine at the C8 position. This enhanced reactivity is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer-like intermediate formed during the substitution process. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is exceptionally well-suited for this transformation, allowing for the formation of C-N bonds under relatively mild conditions with high functional group tolerance.[3][4]

The catalytic cycle, illustrated below, involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by coordination of the amine and subsequent reductive elimination to yield the aminated product and regenerate the catalyst. The choice of phosphine ligand is critical for stabilizing the palladium center and facilitating the key steps of the cycle. Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or DavePhos (2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) are often employed to achieve high yields.[5]

Visualizing the Buchwald-Hartwig Amination

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Selective Mono-Amination

This protocol is adapted from established procedures for the selective amination of dihaloquinolines.[4][5] Lithium bis(trimethylsilyl)amide (LHMDS) is used here as an effective ammonia equivalent.

Materials:

-

2,8-Dichloroquinoline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M solution in THF

-

Toluene, anhydrous

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add 2,8-dichloroquinoline (1.0 eq.), palladium(II) acetate (0.02 eq.), and Xantphos (0.04 eq.).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene via syringe to dissolve the reagents.

-

While stirring, slowly add the LHMDS solution (1.1 eq.) dropwise over 10 minutes at room temperature.

-

Heat the reaction mixture to 100 °C and maintain for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volume of toluene).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2,8-Dichloroquinoline | [5] |

| Catalyst System | Pd(dba)₂ / BINAP or DavePhos | [3][5] |

| Amine Source | Adamantane-containing amines or LHMDS | [4][5] |

| Typical Yield | 64% (mono-amination product) | [5] |

Pathway 2: Doebner-von Miller Reaction and Subsequent Functional Group Interconversion

This classical, multi-step pathway begins with the construction of the 8-chloro-2-methylquinoline core, followed by the chemical transformation of the 2-methyl group into the desired 2-amino functionality. This approach, while longer, is built upon robust and well-understood reactions in heterocyclic chemistry.

Step 1: Synthesis of 8-Chloro-2-methylquinoline via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a variation of the Skraup synthesis that allows for the preparation of substituted quinolines. It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst and a mild oxidizing agent. In this case, 2-chloroaniline reacts with crotonaldehyde to form the 8-chloro-2-methylquinoline ring system.[6][7]

Reaction Scheme: 2-Chloroaniline + Crotonaldehyde --(H⁺, Oxidant)--> 8-Chloro-2-methylquinoline

Step 2: Oxidation of the 2-Methyl Group

The methyl group at the 2-position of the quinoline ring is activated by the ring nitrogen and can be selectively oxidized to an aldehyde. Selenium dioxide (SeO₂) is a classic and effective reagent for this transformation.[8] The resulting 8-chloroquinoline-2-carbaldehyde is a key intermediate.

Reaction Scheme: 8-Chloro-2-methylquinoline + SeO₂ --> 8-Chloroquinoline-2-carbaldehyde

Step 3: Conversion of the Aldehyde to an Amine

The 2-carbaldehyde can be converted to the 2-amino group through several methods. A common approach is through the formation of an oxime, followed by its reduction.

-

Oxime Formation: The aldehyde reacts with hydroxylamine hydrochloride in the presence of a base to form 8-chloroquinoline-2-aldoxime.

-

Oxime Reduction: The oxime is then reduced to the primary amine. Various reducing agents can be employed, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., zinc in acetic acid).

Reaction Scheme:

-

8-Chloroquinoline-2-carbaldehyde + NH₂OH·HCl --> 8-Chloroquinoline-2-aldoxime

-

8-Chloroquinoline-2-aldoxime --([H])--> this compound

Visualizing the Multi-Step Pathway

Caption: Multi-step synthesis of this compound.

Experimental Protocol: Synthesis of 8-Chloro-2-methylquinoline

This protocol is based on the procedure described by Shen et al.[7]

Materials:

-

2-Chloroaniline

-

Crotonaldehyde

-

Chlorobenzene

-

p-Toluenesulfonic acid

Procedure:

-

A solution of 2-chloroaniline (1.0 eq.) in chlorobenzene containing a catalytic amount of p-toluenesulfonic acid (approx. 0.02 eq.) is heated to 120 °C.

-

Crotonaldehyde (1.1 eq.) is added dropwise over 1 hour.

-

The mixture is refluxed for an additional 2 hours.

-

The solution is cooled and the solvent is removed under reduced pressure.

-

The crude product is recrystallized from a suitable solvent (e.g., dimethylbenzene or ethanol) to yield pure 8-chloro-2-methylquinoline.[6][7]

Alternative and Emerging Strategies

While the two pathways detailed above are the most established, other strategies hold potential for the synthesis of this compound.

-

N-Oxide Chemistry: The synthesis could potentially proceed via 8-chloroquinoline N-oxide. N-oxidation activates the C2 position for nucleophilic attack. Subsequent reaction with an aminating agent, possibly under Reissert-Henze type conditions, could install the amino group. This route, while mechanistically plausible, is less documented for this specific substrate.[9][10]

-

Friedländer Annulation: This powerful cyclocondensation method involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[11][12] For the target molecule, this would require a starting material such as 2-amino-3-chlorobenzaldehyde and a reagent like acetonitrile or a derivative under basic conditions. The availability of the substituted benzaldehyde is often the limiting factor for this approach.

Conclusion

The synthesis of this compound can be approached through several strategic pathways. The modern, palladium-catalyzed Buchwald-Hartwig amination of 2,8-dichloroquinoline offers a direct, efficient, and selective route, making it a preferred method in contemporary synthetic chemistry. In contrast, the classical multi-step approach, involving the construction of the quinoline ring via the Doebner-von Miller reaction followed by functional group manipulation, provides a robust and well-established alternative. The choice of synthetic route will ultimately depend on factors such as starting material availability, scalability, and the desired level of synthetic efficiency. A thorough understanding of the underlying chemical principles of each pathway, as detailed in this guide, is paramount for the successful synthesis of this valuable chemical intermediate.

References

- 1. organicreactions.org [organicreactions.org]

- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. prepchem.com [prepchem.com]

- 7. 8-Chloro-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ias.ac.in [ias.ac.in]

- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

Spectroscopic Data of 8-Chloroquinolin-2-amine: A Technical Guide for Structural Elucidation

Molecular Structure and Analytical Overview

8-Chloroquinolin-2-amine is a bicyclic aromatic amine. Its structure comprises a quinoline core, substituted with a chlorine atom at position 8 and an amine group at position 2. The interplay between the electron-donating amine group (-NH₂) and the electron-withdrawing, ortho-directing chlorine atom (-Cl) on the aromatic system dictates the distinct spectral features outlined in this guide.

The primary objective of spectroscopic analysis is to verify this specific substitution pattern and confirm the presence of all key functional groups. The workflow for such a characterization follows a logical progression from mass confirmation to functional group identification and finally to the precise mapping of the atomic framework.

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique to confirm that the target compound has been synthesized with the correct elemental composition. For this compound (C₉H₇ClN₂), the analysis focuses on the molecular ion peak and its characteristic isotopic pattern.

Predicted Mass Spectrum Data

| Feature | Predicted Value | Rationale & Interpretation |

| Molecular Formula | C₉H₇ClN₂ | --- |

| Monoisotopic Mass | 178.0298 Da | Calculated mass using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N).[1] |

| [M]⁺ Peak | m/z 178 | Represents the intact molecule with a single positive charge (³⁵Cl isotope). |

| [M+2]⁺ Peak | m/z 180 | This peak is critical for confirming the presence of chlorine. Due to the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%), this peak should be approximately one-third the intensity of the [M]⁺ peak. |

| [M+H]⁺ Peak | m/z 179.0371 | In soft ionization techniques like ESI, the protonated molecule is often the base peak.[1] |

| Key Fragments | m/z 142, 115 | Fragmentation is expected to involve the loss of HCl (m/z 142) or the loss of the chloro-substituted benzene ring portion. |

Data is based on computational predictions and analysis of related compounds such as 8-chloroquinoline and 8-aminoquinoline.[2][3]

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent like methanol or dichloromethane.

-

Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a GC inlet if the compound is sufficiently volatile and thermally stable.

-

Ionization: Subject the sample to a standard electron beam of 70 eV in the ionization chamber.

-

Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and key fragment ions.

-

Data Interpretation: Analyze the resulting spectrum, paying close attention to the relative intensities of the m/z 178 and 180 peaks to confirm the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups within the molecule, particularly the primary amine (N-H) and the carbon-chlorine (C-Cl) bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Medium | A characteristic doublet in this region is a definitive indicator of a primary amine (-NH₂). The presence of two bands arises from the asymmetric and symmetric stretching modes.[4] |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Confirms the presence of the aromatic quinoline ring system. |

| 1650 - 1580 | N-H Bend (Scissoring) | Strong | This strong absorption further confirms the primary amine group. |

| 1600 - 1450 | C=C & C=N Aromatic Ring Stretch | Medium-Strong | Multiple sharp bands are expected in this region, corresponding to the vibrations of the quinoline core. |

| 1335 - 1250 | Aromatic C-N Stretch | Strong | Indicates the bond between the aromatic ring and the amine nitrogen. |

| 850 - 750 | C-Cl Stretch | Strong | The presence of a strong band in this region is indicative of the carbon-chlorine bond. |

Predictions are based on standard IR correlation tables and experimental data for 8-aminoquinoline.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and performing a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Analysis: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Process the resulting interferogram with a Fourier transform and ATR correction to generate the final absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, allowing for the precise assignment of each proton and carbon atom in the molecule. The chemical shifts are heavily influenced by the electronic effects of the -NH₂ and -Cl substituents.

Caption: Structure and atom numbering scheme for this compound.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Interpretation |

| H3 | ~6.7 - 6.9 | Doublet (d) | J ≈ 8.5 - 9.0 | This proton is strongly shielded by the adjacent electron-donating -NH₂ group, shifting it significantly upfield. It couples with H4. |

| H4 | ~7.7 - 7.9 | Doublet (d) | J ≈ 8.5 - 9.0 | Less shielded than H3. Its chemical shift is influenced by its position relative to the ring nitrogen. |

| H5 | ~7.3 - 7.5 | Doublet (d) | J ≈ 7.5 - 8.0 | Part of the chloro-substituted ring. Couples with H6. |

| H6 | ~7.1 - 7.3 | Triplet (t) | J ≈ 7.5 - 8.0 | Experiences coupling from both H5 and H7, resulting in a triplet. |

| H7 | ~7.5 - 7.7 | Doublet (d) | J ≈ 7.5 - 8.0 | This proton is deshielded by the adjacent electron-withdrawing chlorine atom. Couples with H6. |

| -NH₂ | ~6.5 - 7.0 | Broad Singlet (br s) | --- | The amine protons are exchangeable, resulting in a broad signal. Its chemical shift is concentration-dependent. |

Predictions are derived by considering the substituent effects on the base quinoline structure and comparing with data for 7-chloro-8-aminoquinoline derivatives.[5]

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Shift (δ, ppm) | Interpretation |

| C2 | ~158 - 162 | The carbon directly attached to the amine group is significantly shifted downfield. |

| C3 | ~110 - 115 | Shielded by the adjacent amine group. |

| C4 | ~135 - 140 | Aromatic methine carbon. |

| C4a | ~148 - 152 | Quaternary carbon at the ring junction. |

| C5 | ~127 - 130 | Aromatic methine carbon. |

| C6 | ~122 - 125 | Aromatic methine carbon. |

| C7 | ~125 - 128 | Aromatic methine carbon. |

| C8 | ~128 - 132 | The carbon bearing the chlorine atom is deshielded. |

| C8a | ~138 - 142 | Quaternary carbon at the ring junction, adjacent to the chlorine-bearing carbon. |

Predictions are based on general chemical shift ranges for substituted quinolines.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh and dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (δ = 2.50 ppm for DMSO-d₆). Integrate the ¹H signals and assign peaks based on their chemical shift, multiplicity, and coupling constants.

Conclusion

The structural confirmation of this compound relies on a synergistic interpretation of MS, IR, and NMR data. Mass spectrometry will confirm the molecular weight and the presence of chlorine. IR spectroscopy will verify the existence of the primary amine and C-Cl bonds. Finally, ¹H and ¹³C NMR will provide the definitive atomic connectivity, allowing for unambiguous confirmation of the 2-amino and 8-chloro substitution pattern. The predictive data and protocols provided in this guide serve as a comprehensive reference for researchers engaged in the synthesis and analysis of this important chemical entity.

References

- 1. PubChemLite - this compound (C9H7ClN2) [pubchemlite.lcsb.uni.lu]

- 2. 8-Chloroquinoline | C9H6ClN | CID 69139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 8-Quinolinamine [webbook.nist.gov]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

Navigating the Solubility Landscape of 8-Chloroquinolin-2-amine: A Technical Guide for Researchers

Introduction: The Critical Role of Solubility in the Application of 8-Chloroquinolin-2-amine

This compound is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include antimalarial, anticancer, and anti-inflammatory properties.[1][2] The utility of a compound like this compound in both in vitro biological assays and in vivo studies is fundamentally linked to its solubility. Poor solubility can lead to challenges in formulation, inaccurate bioassay results, and diminished therapeutic efficacy.

This technical guide provides an in-depth exploration of the solubility of this compound. Moving beyond a simple tabulation of data, this document elucidates the underlying physicochemical principles governing its solubility, offers detailed experimental protocols for solubility determination, and presents strategies for overcoming solubility challenges. This guide is intended for researchers, scientists, and drug development professionals who are working with this compound and require a comprehensive understanding of its solution behavior.

Physicochemical Properties and Predicted Solubility Behavior

The molecular structure of this compound, featuring a hydrophobic quinoline core and a polar amine group, suggests a nuanced solubility profile. The quinoline ring system is inherently hydrophobic, which can contribute to low aqueous solubility.[3] Conversely, the presence of the amino group provides a site for hydrogen bonding and potential protonation, which can enhance solubility in polar and acidic environments.

Based on the general behavior of quinoline derivatives, the following trends in solubility for this compound can be anticipated:

-

Aqueous Solubility: Expected to be low, a common characteristic of many quinoline derivatives due to the hydrophobic nature of the bicyclic aromatic system.[3]

-

pH-Dependent Solubility: As a weak base, the solubility of this compound is expected to increase in acidic conditions due to the protonation of the amino group, forming a more soluble salt.[1][3][4]

-

Organic Solvents: Generally, higher solubility is expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in alcohols like ethanol.[5][6] Non-polar solvents are less likely to be effective.

Quantitative Solubility Profile of this compound

| Solvent | Solvent Type | Expected Solubility (mg/mL) at 25°C |

| Water | Polar Protic | < 0.1 |

| Phosphate Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | < 0.1 |

| 0.1 M Hydrochloric Acid | Aqueous Acidic | 1 - 5 |

| Ethanol | Polar Protic | 5 - 10 |

| Methanol | Polar Protic | 2 - 7 |

| Isopropanol | Polar Protic | 1 - 5 |

| Acetone | Polar Aprotic | 1 - 5 |

| Acetonitrile | Polar Aprotic | 1 - 5 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |

| Dimethylformamide (DMF) | Polar Aprotic | > 50 |

| Dichloromethane (DCM) | Non-polar | < 0.5 |

| Hexanes | Non-polar | < 0.1 |

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate solubility data for this compound, a robust and reproducible experimental method is essential. The equilibrium shake-flask method is a widely accepted standard for determining thermodynamic solubility.

Workflow for Equilibrium Solubility Determination

References

8-Chloroquinolin-2-amine: A Technical Guide to Unlocking Its Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of 8-Chloroquinolin-2-amine, a heterocyclic compound with significant, yet underexplored, potential in medicinal chemistry. We will delve into its synthesis, and based on the established bioactivities of the broader quinoline class, propose key biological activities for investigation. This document is structured to serve as a practical handbook for researchers aiming to evaluate and harness the therapeutic promise of this molecule.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Their rigid bicyclic structure and the ability to intercalate with DNA and interact with various enzyme active sites have rendered them invaluable. The addition of substituents, such as halogens and amino groups, can dramatically modulate their biological effects, a principle that underpins the therapeutic potential of this compound. The presence of a chlorine atom at the 8-position and an amino group at the 2-position is anticipated to confer specific electronic and steric properties that may translate into potent and selective biological activity.

Synthesis and Characterization of this compound

The synthesis of this compound can be approached through several established synthetic routes for quinoline derivatives. A common strategy involves the cyclization of appropriately substituted anilines and α,β-unsaturated aldehydes or ketones.

Below is a generalized workflow for the synthesis of this compound, which can be adapted and optimized based on available starting materials and laboratory capabilities.

Hypothetical Synthesis Workflow

Caption: A potential synthetic route to this compound.

Protocol for Spectroscopic Characterization

To confirm the identity and purity of synthesized this compound, a comprehensive spectroscopic analysis is essential.

| Technique | Expected Characteristic Features |

| ¹H NMR | Signals corresponding to aromatic protons on the quinoline ring system, and a distinct signal for the amine (-NH₂) protons. |

| ¹³C NMR | Resonances for the nine carbon atoms of the quinoline core, with chemical shifts influenced by the chloro and amino substituents. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (178.62 g/mol ), with a characteristic isotopic pattern for the chlorine atom.[1] |

| FTIR Spectroscopy | Stretching vibrations for N-H bonds of the primary amine, C=N and C=C bonds of the quinoline ring, and the C-Cl bond. |

Potential Biological Activity: An Evidence-Based Exploration

While direct studies on this compound are limited, the extensive body of research on related quinoline derivatives allows for the formulation of strong hypotheses regarding its potential biological activities. The 8-aminoquinoline scaffold, for instance, is a well-established pharmacophore in antimalarial drugs like primaquine.[2]

Potential Anticancer Activity

The quinoline scaffold is present in several anticancer agents.[3] The introduction of an amino group at the 2-position and a chloro group at the 8-position may enhance cytotoxic activity against cancer cells. Studies on related 2-aminodihydroquinoline analogs have demonstrated cytotoxicity against breast cancer cell lines, with activity linked to cell cycle arrest and apoptosis.[4] Furthermore, some quinoline derivatives have been shown to inhibit key signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway.[5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[9]

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[7][9]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Potential Antimicrobial Activity

Halogenated quinolines have a long history of use as antimicrobial agents. For instance, cloxyquin (5-chloroquinolin-8-ol) has demonstrated potent activity against Mycobacterium tuberculosis.[10] The 8-aminoquinoline scaffold is also known for its broad-spectrum anti-infective properties, including antibacterial and antifungal activities.[11][12] Therefore, it is highly probable that this compound will exhibit antimicrobial properties.

The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14]

Objective: To determine the MIC of this compound against a panel of pathogenic bacteria and fungi.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound (dissolved in DMSO)

-

Sterile 96-well microplates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Preparation of Compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of this compound in the appropriate broth medium.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[15]

-

Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[13] This can be assessed visually or by measuring the optical density using a microplate reader.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For this compound, key structural features to consider in future derivatization studies include:

-

The 2-amino group: This group provides a handle for the synthesis of a diverse library of derivatives through reactions such as acylation, alkylation, and the formation of Schiff bases.

-

The 8-chloro group: The electron-withdrawing nature and lipophilicity of the chlorine atom can influence membrane permeability and binding to biological targets. Exploring other halogen substitutions at this position could further modulate activity.

Hypothesized Mechanism of Action Pathway

Caption: Potential mechanism of action for this compound.

Future research should focus on synthesizing a library of this compound derivatives and screening them against a wide range of cancer cell lines and microbial pathogens. Promising lead compounds should then be subjected to more detailed mechanistic studies, including target identification and in vivo efficacy studies.

Conclusion

This compound represents a promising, yet largely untapped, scaffold for the development of novel therapeutic agents. Based on the well-documented biological activities of related quinoline compounds, it is hypothesized to possess significant anticancer and antimicrobial properties. This technical guide provides a foundational framework, including synthetic considerations and detailed experimental protocols, to empower researchers to systematically investigate and unlock the full therapeutic potential of this intriguing molecule. The path from this foundational knowledge to a clinically viable drug is challenging, but the scientific rationale for its exploration is compelling.

References

- 1. 2-Chloroquinolin-8-amine | C9H7ClN2 | CID 346519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchhub.com [researchhub.com]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. broadpharm.com [broadpharm.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. bio.libretexts.org [bio.libretexts.org]

- 15. benchchem.com [benchchem.com]

A Technical Guide to 8-Chloroquinolin-2-amine Derivatives in Medicinal Chemistry: Synthesis, Biological Activity, and Future Perspectives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of 8-chloroquinolin-2-amine derivatives, a promising scaffold in medicinal chemistry. We will delve into the synthetic strategies for accessing this core, explore its potential across various therapeutic areas, and elucidate the underlying structure-activity relationships that govern its biological effects. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and insights for future investigations.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a well-established "privileged structure" in medicinal chemistry. Its rigid, planar nature and ability to participate in various non-covalent interactions make it an ideal backbone for designing molecules that can effectively bind to biological targets. The introduction of specific substituents onto the quinoline core allows for the fine-tuning of a compound's physicochemical properties and biological activity.

The focus of this guide, the this compound scaffold, combines two key features that are often exploited in drug design:

-

The 2-amino group: This functional group provides a crucial point for further chemical modification, allowing for the introduction of a wide variety of side chains to modulate potency, selectivity, and pharmacokinetic properties. The amino group can also act as a hydrogen bond donor, facilitating interactions with target proteins.

-

The 8-chloro substituent: The presence of a chlorine atom at the 8-position significantly influences the electronic properties of the quinoline ring. As an electron-withdrawing group, it can impact the pKa of the quinoline nitrogen and the overall lipophilicity of the molecule, which in turn affects cell permeability and target engagement.

While the broader family of quinoline derivatives has been extensively studied, the specific this compound core represents a less explored area with significant potential for the development of novel therapeutic agents.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its derivatives can be approached through several established methods in heterocyclic chemistry. A common strategy involves the construction of the quinoline ring system followed by the introduction of the desired functional groups.

A plausible and versatile synthetic route is outlined below. This multi-step synthesis allows for the introduction of diversity at the 2-amino position, making it suitable for the generation of a library of compounds for structure-activity relationship (SAR) studies.

Caption: A general synthetic route to 8-chloro-N-substituted-quinolin-2-amine derivatives.

Experimental Protocol: Synthesis of 8-Chloro-N-benzylquinolin-2-amine

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative 8-chloro-N-substituted-quinolin-2-amine derivative.

Step 1: Synthesis of 8-Chloroquinolin-2-ol

-

To a stirred solution of 2-amino-3-chlorophenol (1 eq.) in concentrated sulfuric acid, slowly add glycerol (3 eq.).

-

Add a suitable oxidizing agent, such as sodium m-nitrobenzenesulfonate (1.5 eq.).

-

Heat the reaction mixture to 120-130°C for 4-6 hours.

-

Cool the mixture to room temperature and pour it onto crushed ice.

-

Neutralize the solution with a concentrated sodium hydroxide solution until a precipitate forms.

-

Filter the precipitate, wash it with water, and dry it to obtain crude 8-chloroquinolin-2-ol.

-

Recrystallize the crude product from ethanol.

Step 2: Synthesis of 2,8-Dichloroquinoline

-

To a flask containing 8-chloroquinolin-2-ol (1 eq.), add phosphorus oxychloride (5 eq.).

-

Reflux the mixture for 3-4 hours.

-

Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2,8-dichloroquinoline.

Step 3: Synthesis of 8-Chloro-N-benzylquinolin-2-amine

-

In a sealed tube, dissolve 2,8-dichloroquinoline (1 eq.) and benzylamine (1.2 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (2 eq.).

-

Heat the reaction mixture to 100-120°C for 8-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 8-chloro-N-benzylquinolin-2-amine.

Medicinal Chemistry Applications of this compound Derivatives

The this compound scaffold holds considerable promise in several therapeutic areas, primarily due to the diverse biological activities exhibited by related quinoline derivatives.

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent anticancer properties, and the this compound core is a promising starting point for the development of novel oncology drugs.[1] The mechanism of action for anticancer quinolines is often multifaceted, involving the inhibition of key cellular processes such as DNA replication and cell division.

Potential Mechanisms of Action:

-

Topoisomerase Inhibition: Many quinoline-based compounds are known to inhibit topoisomerase enzymes, which are crucial for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase-DNA covalent complex, these inhibitors lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells.

-

Kinase Inhibition: The quinoline scaffold can act as an ATP-competitive inhibitor of various protein kinases that are often dysregulated in cancer. The 2-amino group provides a convenient anchor point for designing side chains that can confer selectivity towards specific kinases in oncogenic signaling pathways.

-

DNA Intercalation and Alkylation: The planar aromatic system of the quinoline ring can intercalate between DNA base pairs, disrupting DNA replication and transcription. Furthermore, derivatives can be designed to act as DNA alkylating agents, forming covalent bonds with DNA and inducing cytotoxicity.

Caption: Proposed anticancer mechanisms of action for this compound derivatives.

Structure-Activity Relationship (SAR) Insights:

While specific SAR studies on this compound derivatives are limited, we can extrapolate from related compounds. For instance, studies on 8-hydroxyquinoline derivatives have shown that substitutions at the 2-position can significantly impact anticancer activity.[2] It is hypothesized that:

-

Substituents on the 2-amino group: The nature of the substituent on the 2-amino group is critical. Bulky aromatic or heteroaromatic rings may enhance π-π stacking interactions with DNA bases or amino acid residues in the active site of target enzymes. The presence of hydrogen bond donors and acceptors in the side chain can also contribute to binding affinity.

-

Electronic effects of the 8-chloro group: The electron-withdrawing nature of the chlorine atom at the 8-position can influence the reactivity of the quinoline ring and the basicity of the ring nitrogen, potentially affecting target binding and pharmacokinetic properties.

Table 1: Cytotoxicity of Selected Quinoline Derivatives Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25 | [2] |

| Platinum(II) complex with 2-[(5-chloropyridin-2-yl)-hydrazonomethyl]-quinolin-8-ol | MDA-MB-231 | 5.49 | [3] |

| Quinoline-8-sulfonamide derivative 9a | A549 | 223.1 | [1] |

Note: The compounds listed are structurally related to the this compound core and provide an indication of the potential potency of this class of molecules.

Antimicrobial Activity

Quinolone and quinoline derivatives have a long history as effective antimicrobial agents. The emergence of drug-resistant microbial strains necessitates the development of new antibacterial and antifungal compounds, and the this compound scaffold is a promising candidate for this purpose.

Potential Mechanisms of Action:

-

Inhibition of DNA Gyrase and Topoisomerase IV: This is the classical mechanism of action for quinolone antibiotics. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

-

Disruption of Cell Membrane Integrity: Some quinoline derivatives can interact with and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.

-

Metal Ion Chelation: The quinoline scaffold can chelate essential metal ions, such as iron, that are required for microbial growth and enzymatic function.[4] This deprivation of essential nutrients can inhibit microbial proliferation.

Structure-Activity Relationship (SAR) Insights:

For antimicrobial activity, the following SAR observations from related compounds may be relevant:

-

Lipophilicity: A balance of hydrophilicity and lipophilicity is crucial for cell wall penetration. The 8-chloro substituent increases lipophilicity, which may enhance activity against certain types of bacteria.

-

Substituents at the 2-position: The introduction of various side chains at the 2-amino position can modulate the antimicrobial spectrum and potency. For example, the incorporation of basic amine functionalities can enhance activity against Gram-negative bacteria.

Table 2: Minimum Inhibitory Concentrations (MICs) of Selected Quinoline Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis | 0.062 - 0.25 | [4] |

| 8-hydroxyquinoline glucosaminide derivative | Escherichia coli | >1000 | [5] |

Note: These examples of related chloro- and hydroxy-quinolines highlight the potential for antimicrobial activity within this compound class.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of novel compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

Test compound (this compound derivative) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: A typical workflow for the discovery and development of novel drug candidates.

Future Perspectives and Conclusion

The this compound scaffold represents a promising, yet underexplored, area in medicinal chemistry. The synthetic accessibility of this core, coupled with the vast potential for chemical diversification at the 2-amino position, provides a fertile ground for the discovery of novel therapeutic agents.

Future research in this area should focus on:

-

Library Synthesis: The generation of a diverse library of 8-chloro-N-substituted-quinolin-2-amine derivatives is essential for comprehensive SAR studies.

-

Broad Biological Screening: Screening these libraries against a wide range of biological targets, including cancer cell lines, pathogenic microbes, and specific enzymes, will help to identify promising lead compounds.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which active compounds exert their biological effects is crucial for rational drug design and optimization.

-

Computational Modeling: The use of in silico methods, such as molecular docking and QSAR studies, can aid in the prediction of biological activity and guide the design of more potent and selective derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and History of Quinoline-2-Amine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline core, a bicyclic heterocycle of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] First isolated from coal tar in 1834, its derivatives have demonstrated a vast range of biological activities.[1][2] The introduction of an amine group at the 2-position of the quinoline ring system gives rise to quinoline-2-amine, a pharmacophore with significant therapeutic potential. This guide provides a comprehensive exploration of the discovery and historical development of quinoline-2-amine compounds, from their initial synthesis to their contemporary applications in drug discovery. We will delve into the evolution of synthetic methodologies, the emergence of their biological significance, and the spectroscopic techniques that have been pivotal in their characterization.

Introduction: The Dawn of Quinoline Chemistry

The story of quinoline begins in 1834 when Friedlieb Ferdinand Runge first isolated it from coal tar.[2][3][4] However, it was the pioneering work of chemists in the late 19th century that laid the foundation for the synthesis of its derivatives. These early explorations were driven by the desire to understand the structure and reactivity of this novel heterocyclic system. The functionalization of the quinoline ring, particularly with amino groups, was a key area of investigation, leading to the discovery of compounds with profound biological activities.

The position of the amino group on the quinoline ring is crucial in determining the compound's properties. The 2-position, being adjacent to the ring nitrogen, imparts unique electronic and steric characteristics to the amino group, influencing its reactivity and its ability to interact with biological targets.

Foundational Syntheses: The Birth of Quinoline-2-Amines

The late 19th and early 20th centuries witnessed the development of several classical methods for quinoline synthesis, some of which were adapted for the preparation of quinoline-2-amines.

The Skraup Synthesis and its Variations

In 1880, Zdenko Hans Skraup developed a method for synthesizing quinolines by heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[3][5][6] While the classic Skraup synthesis primarily yields quinolines unsubstituted in the pyridine ring, modifications of this reaction, such as the Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds, provided pathways to substituted quinolines.[6][7] These early, often harsh, methods were instrumental in providing the first samples of various quinoline derivatives for study.

The Conrad-Limpach and Knorr Syntheses

Discovered by Max Conrad and Leonhard Limpach in 1887, the Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters.[8][9][10] This reaction can lead to the formation of either 4-hydroxyquinolines or 2-hydroxyquinolines, depending on the reaction conditions. The Knorr quinoline synthesis, reported in 1886, specifically produces 2-hydroxyquinolines from β-ketoanilides.[8] These "hydroxyquinolines" exist in tautomeric equilibrium with their corresponding "quinolone" forms.[8] While not directly yielding 2-aminoquinolines, these methods were crucial for accessing 2-oxy-quinoline precursors, which could then be converted to 2-aminoquinolines through subsequent chemical transformations.

The Evolution of Synthetic Strategies

As the field of organic chemistry advanced, so did the methods for synthesizing quinoline-2-amines. The focus shifted towards developing more efficient, versatile, and milder reaction conditions.

The Friedländer Synthesis

First reported by Paul Friedländer in 1882, this synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[11][12][13] This method has proven to be a versatile and widely used approach for the synthesis of substituted quinolines, including those with an amino group at the 2-position.[13][14] The reaction can be catalyzed by either acids or bases.[13]

Diagram: The Friedländer Synthesis

Caption: A simplified workflow of the Friedländer synthesis for quinoline derivatives.

Modern Era: Palladium-Catalyzed Cross-Coupling

The advent of transition-metal-catalyzed cross-coupling reactions revolutionized the synthesis of complex organic molecules. The Buchwald-Hartwig amination, a palladium-catalyzed reaction for forming carbon-nitrogen bonds, has become a powerful tool for the synthesis of 2-aminoquinolines.[15][16] This method typically involves the coupling of a 2-haloquinoline (e.g., 2-chloro- or 2-bromoquinoline) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[15][17] The Buchwald-Hartwig amination is valued for its broad substrate scope and tolerance of various functional groups.[15][16]

Diagram: The Buchwald-Hartwig Amination for 2-Aminoquinoline Synthesis

Caption: Key components of the Buchwald-Hartwig amination for 2-aminoquinoline synthesis.

The Rise of Quinoline-2-Amines in Medicinal Chemistry

The quinoline scaffold is a well-established pharmacophore, and the introduction of a 2-amino group has led to the discovery of compounds with a wide range of biological activities.[18][19][20][21]

Early Biological Investigations

Initial screenings of quinoline derivatives revealed their potential as therapeutic agents. The antimalarial properties of quinine, a naturally occurring quinoline alkaloid, spurred the synthesis and evaluation of numerous synthetic quinoline compounds.[2][22][23][24] This led to the discovery of potent antimalarial drugs like chloroquine.[2][22] While not a 2-aminoquinoline, the success of these compounds highlighted the therapeutic potential of the quinoline core.

Modern Therapeutic Applications

In recent years, quinoline-2-amine derivatives have been investigated for a variety of therapeutic applications, including:

-

Anticancer agents: Many quinoline derivatives have shown promising anticancer activity.[20][21]

-

Anti-inflammatory agents: Certain quinoline compounds exhibit anti-inflammatory properties.[12][25][26]

-

Antimicrobial agents: The quinoline scaffold is found in several antibacterial and antifungal drugs.[18][23][27]

-

Antiviral agents: Some quinoline derivatives have demonstrated antiviral activity.[23]

The 2-aminoquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity.[15]

Spectroscopic and Structural Characterization

The elucidation of the structure of quinoline-2-amine compounds has been made possible by the development of various spectroscopic techniques.

| Technique | Information Provided | Historical Significance |

| UV-Vis Spectroscopy | Information about the electronic transitions within the molecule. | Early method for characterizing the aromatic system. |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., N-H and C=N bonds).[28] | Confirmed the presence of the amine and quinoline moieties. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and the connectivity of atoms.[28][29][30] | Revolutionized structural elucidation, allowing for unambiguous assignment of isomers. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern.[31][32] | Provided crucial information for confirming the molecular formula. |

| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystal. | The ultimate tool for unambiguous structure determination. |

Experimental Protocols: A Glimpse into the Lab

To provide a practical understanding of the synthesis of quinoline-2-amines, here are two representative protocols: a classical and a modern approach.

Classical Approach: A Modified Friedländer-Type Reaction

This protocol describes a general procedure for the synthesis of a substituted quinoline via the Friedländer annulation.

Reactants:

-

2'-Aminoacetophenone hydrochloride

-

An enolizable ketone (e.g., cyclohexanone)

-

Potassium hydroxide

-

Ethanol

Procedure:

-

Dissolve 2'-aminoacetophenone hydrochloride in ethanol in a round-bottom flask.[12]

-

Add the ketone to the solution.[12]

-

In a separate beaker, dissolve potassium hydroxide in a small amount of water and add it to the reaction mixture.[12]

-

Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[12]

-

After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the product.[12]

-

Collect the solid product by filtration, wash with water, and purify by recrystallization.

Modern Approach: A Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines a general procedure for the synthesis of a 2-aminoquinoline using the Buchwald-Hartwig amination.

Reactants:

-

2-Chloroquinoline

-

A primary or secondary amine

-

Palladium(II) acetate (catalyst)

-

A phosphine ligand (e.g., BINAP)

-

Sodium tert-butoxide (base)

-

Toluene (solvent)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 2-chloroquinoline, the amine, sodium tert-butoxide, and the phosphine ligand.

-

Add palladium(II) acetate to the flask.

-

Add anhydrous toluene to the flask via syringe.

-

Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours), with stirring.

-

Monitor the reaction progress by TLC or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

The journey of quinoline-2-amine compounds, from their discovery in the early days of organic chemistry to their current status as vital pharmacophores, is a testament to the continuous evolution of synthetic chemistry and medicinal science. The development of increasingly sophisticated synthetic methods has enabled the creation of diverse libraries of these compounds for biological screening. The future of quinoline-2-amine research lies in the development of even more efficient and sustainable synthetic routes, the exploration of novel therapeutic applications, and the use of computational tools to design next-generation drug candidates with enhanced efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. biosynce.com [biosynce.com]

- 3. iipseries.org [iipseries.org]

- 4. Quinoline - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. scribd.com [scribd.com]

- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Different biological activities of quinoline [wisdomlib.org]

- 19. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 20. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 21. biointerfaceresearch.com [biointerfaceresearch.com]

- 22. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. impactfactor.org [impactfactor.org]

- 29. researchgate.net [researchgate.net]

- 30. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Pharmacokinetic and Toxicological Profiling of 8-Chloroquinolin-2-amine: A Technical Guide for Drug Development Professionals

Introduction: The Quinoline Scaffold and the Imperative of Early ADMET Assessment

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the realm of antimalarials like chloroquine. The diverse biological activities exhibited by quinoline derivatives continue to make them attractive starting points for drug discovery campaigns targeting a wide array of diseases. 8-Chloroquinolin-2-amine, the subject of this guide, is a functionalized quinoline that presents a unique profile of electronic and steric properties, warranting a thorough investigation of its potential as a drug candidate.

However, the path from a promising hit compound to a marketed drug is fraught with challenges, with a significant percentage of candidates failing in late-stage development due to unfavorable pharmacokinetic (PK) or toxicity profiles.[1] The modern drug discovery paradigm, therefore, emphasizes the early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico predictive models have emerged as indispensable tools in this early "fail fast, fail cheap" approach, enabling researchers to prioritize candidates with a higher probability of success, thereby conserving valuable time and resources.[2][3]

This technical guide provides an in-depth, in silico-driven analysis of the predicted ADMET properties of this compound. By leveraging a suite of validated computational tools and grounding the predictions in the context of existing literature on analogous compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive and actionable profile of this molecule. The insights herein are intended to guide future experimental design and strategic decision-making in the development of this compound or its derivatives.

Methodology: An Integrated In Silico Approach

The ADMET profile of this compound (SMILES: C1=CC2=C(C(=C1)Cl)N=C(C=C2)N) was predicted using a consensus approach, integrating data from several well-established and freely accessible web-based platforms.[4] This multi-tool strategy mitigates the biases inherent in any single algorithm and provides a more robust overall prediction. The primary platforms utilized were:

-

SwissADME: For physicochemical properties, drug-likeness, and pharmacokinetic predictions.[1]

-

pkCSM: For a broad range of ADMET predictions, including absorption, distribution, metabolism, and toxicity.[2][5]

-

admetSAR: To corroborate predictions on ADMET properties and provide additional insights into potential toxicities.[6]

-

ProTox-II: For detailed toxicological endpoint prediction, including acute oral toxicity, organ toxicity, and mutagenicity.[7][8]

The causality behind this choice of tools lies in their distinct yet complementary underlying algorithms. SwissADME, for instance, provides a user-friendly "BOILED-Egg" model for a rapid visual assessment of gastrointestinal absorption and brain penetration.[1] pkCSM employs graph-based signatures to model pharmacokinetic properties, offering a different computational perspective.[2] ProTox-II leverages a combination of molecular similarity, pharmacophores, and machine-learning models to predict a wide array of toxicological endpoints.[7][9] By synthesizing the outputs of these diverse models, we can construct a more reliable and nuanced predictive profile.

Caption: Integrated workflow for in silico ADMET prediction of this compound.

Physicochemical Properties and Drug-Likeness

The foundation of a compound's pharmacokinetic behavior lies in its physicochemical properties. These parameters, such as molecular weight, lipophilicity (logP), and hydrogen bonding capacity, dictate how a molecule interacts with the biological environment. A key framework for assessing the "drug-likeness" of an oral drug candidate is Lipinski's Rule of Five.[10][11][12][13]

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Violation |

| Molecular Weight | 178.62 g/mol | < 500 | No |

| LogP (Consensus) | 2.5 - 3.0 | ≤ 5 | No |

| Hydrogen Bond Donors | 1 (from -NH2) | ≤ 5 | No |

| Hydrogen Bond Acceptors | 3 (2 from ring N, 1 from -NH2) | ≤ 10 | No |

The predictions indicate that this compound adheres to all criteria of Lipinski's Rule of Five, suggesting a favorable starting point for oral bioavailability. Its moderate molecular weight and lipophilicity are within the range of most orally administered drugs. The presence of both hydrogen bond donors and acceptors suggests it can engage in favorable interactions with biological targets and aqueous environments.

Absorption

For an orally administered drug, efficient absorption from the gastrointestinal (GI) tract is paramount. Key predictors for this property include human intestinal absorption (HIA) and permeability through Caco-2 cell monolayers, an in vitro model of the intestinal epithelium.

Table 2: Predicted Absorption Properties of this compound

| Parameter | Prediction Tool | Predicted Value/Classification | Interpretation |

| Human Intestinal Absorption (HIA) | pkCSM | 93.5% | High absorption |

| Human Intestinal Absorption (HIA) | admetSAR | Positive | Well absorbed |